molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B1293838
CAS RN: 21801-89-8
M. Wt: 175.19 g/mol
InChI Key: UQAQWKIENIYXHR-UHFFFAOYSA-N
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Description

The compound 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-tuberculosis, antiviral, anti-inflammatory, and analgesic effects .

Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives has been achieved through different methods. One approach involved the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to yield the carboxylic acids . Another method included the use of a Horner-Emmons reagent for the incorporation of methyl vinylcarboxamide into the imidazo[1,2-a]pyridine structure . These synthetic routes have enabled the production of various substituted derivatives for further biological evaluation.

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide consists of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic ring system combining imidazole and pyridine rings. This core structure is crucial for the compound's biological activity and can be modified at different positions to enhance its pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the carboxamide group can engage in hydrogen bonding, which may be significant for the interaction with biological targets. The synthesis methods mentioned earlier also highlight the reactivity of the amino group and the carboxylic acid moiety in forming the imidazo[1,2-a]pyridine scaffold .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide are not detailed in the provided papers, the structural features of the compound suggest it would have properties typical of aromatic heterocycles. These might include moderate solubility in organic solvents, potential for hydrogen bonding, and the ability to absorb light in the UV-visible spectrum due to the conjugated system within the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. This synthesis process contributes to the understanding of the chemical properties of these compounds (Abignente et al., 1982).
  • Another synthesis approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, leading to the formation of methylimidazo[1,2-a]pyridines. This research expands on methods for creating these compounds (Mohan, Rao, & Adimurthy, 2013).

Biomedical Applications

  • One study investigated the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of newly synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These properties highlight the compound's potential biomedical applications (Abignente et al., 1982).
  • Research on peptides designed from 2-methylimidazo[1,2-a]pyridine-3-carboxamide showed specific binding to DNA sequences. This finding is significant for understanding DNA-protein interactions and has potential implications in genetics and molecular biology (Wade, Mrksich, & Dervan, 1992; 1993).

Antimicrobial and Antiviral Properties

  • A study on the synthesis of imidazo[1,2-a]pyridine derivatives, which are bioisosteric to isoniazid, evaluated their antimycobacterial activities. This research contributes to understanding the compound's potential in treating bacterial infections (Kasimogullari & Cesur, 2004).
  • Another research explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, assessing their potential as antirhinovirus agents. This indicates its possible use in viral infections treatment (Hamdouchi et al., 1999).

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQWKIENIYXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176221
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-2-methylimidazo(1,2-a)pyridine

CAS RN

21801-89-8
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
OK Onajole, S Lun, YJ Yun, DY Langue… - Chemical biology & …, 2020 - Wiley Online Library
Tuberculosis (TB) is a highly infectious disease that has been plaguing the human race for centuries. The emergence of multidrug‐resistant strains of TB has been detrimental to the …
Number of citations: 13 onlinelibrary.wiley.com
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
R Reddyrajula, UK Dalimba - New Journal of Chemistry, 2019 - pubs.rsc.org
Ambien (zolpidem), an imidazo[1,2-a]pyridine derivative, is a commercial drug to treat insomnia which also possesses antitubercular activity against Mycobacterium tuberculosis H37Rv. …
Number of citations: 15 pubs.rsc.org
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org
S Kang, RY Kim, MJ Seo, S Lee, YM Kim… - Journal of medicinal …, 2014 - ACS Publications
A critical unmet clinical need to combat the global tuberculosis epidemic is the development of potent agents capable of reducing the time of multi-drug-resistant (MDR) and extensively-…
Number of citations: 161 pubs.acs.org
NC Desai, JD Monapara, AM Jethawa… - Recent Developments in …, 2023 - Elsevier
Pyridine, which is made from unrefined coal tar, has various uses in organic chemistry, pharmaceutical chemistry, polymers, metal complexes, catalysts, and other fields. Pyridine-…
Number of citations: 2 www.sciencedirect.com
S Chitti, K Van Calster, D Cappoen, A Nandikolla… - RSC …, 2022 - pubs.rsc.org
In the search for new anti-mycobacterial agents, we revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. We designed, in …
Number of citations: 2 pubs.rsc.org
HN Nagesh, S Singireddi, A Suresh… - …, 2018 - Wiley Online Library
An operationally simpler one‐pot synthesis of 4‐substituted‐2H‐1,2,3‐triazole is demonstrated by unusual deprotection of methylene nitrile group using elemental sulfur. The strategy …
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com

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